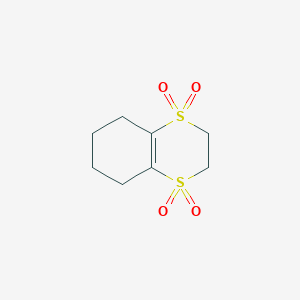
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone is a complex organic compound characterized by its unique structure, which includes a benzodithiine core with multiple oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate dithiols with suitable carbonyl compounds under controlled conditions. The reaction often requires the presence of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzodithiine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the benzodithiine core
Aplicaciones Científicas De Investigación
2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetrone include other benzodithiine derivatives and related sulfur-containing heterocycles. Examples include:
- 2,3,5,6,7,8-Hexahydro-1lambda~6~,4lambda~6~-benzodithiine-1,1,4,4-tetraoxide
- 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene
Uniqueness
What sets this compound apart is its specific arrangement of sulfur and oxygen atoms within the benzodithiine core, which imparts unique chemical and physical properties. These properties make it a valuable compound for various applications and a subject of ongoing research.
Propiedades
Número CAS |
55789-62-3 |
|---|---|
Fórmula molecular |
C8H12O4S2 |
Peso molecular |
236.3 g/mol |
Nombre IUPAC |
2,3,5,6,7,8-hexahydro-1λ6,4λ6-benzodithiine 1,1,4,4-tetraoxide |
InChI |
InChI=1S/C8H12O4S2/c9-13(10)5-6-14(11,12)8-4-2-1-3-7(8)13/h1-6H2 |
Clave InChI |
VCCXPINGSYGTTG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)S(=O)(=O)CCS2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


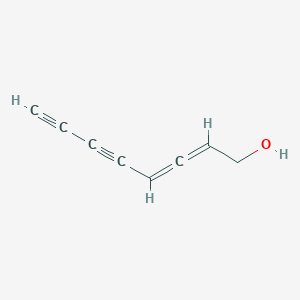
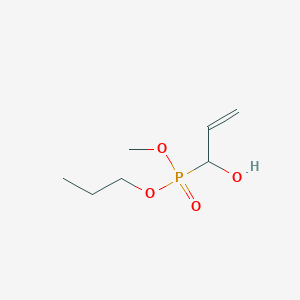
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)


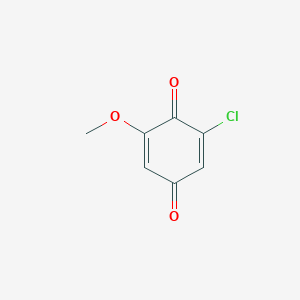


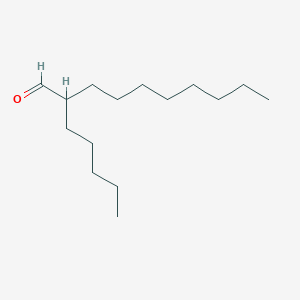
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
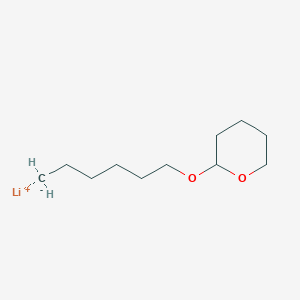

![3-(Ethyl{4-[(E)-(2-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14641092.png)

